![molecular formula C6H7BFNO4S B6238807 (4-fluoro-3-sulfamoylphenyl)boronic acid CAS No. 1036738-32-5](/img/no-structure.png)
(4-fluoro-3-sulfamoylphenyl)boronic acid
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Overview
Description
“(4-fluoro-3-sulfamoylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are used as synthetic intermediates in organic synthesis . The CAS RN ® for this compound is 1036738-32-5 .
Scientific Research Applications
Sensing Applications
(4-fluoro-3-sulfamoylphenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
The compound’s ability to form stable complexes with diols allows it to be used in biological labelling and protein manipulation. It can modify proteins and label cells, which is essential for understanding biological processes and disease mechanisms .
Development of Therapeutics
Boronic acids, including (4-fluoro-3-sulfamoylphenyl)boronic acid , are being explored for their potential in therapeutic development. Their interactions with various biological molecules make them candidates for drug design and delivery systems .
Separation Technologies
In the field of separation technologies, boronic acids are employed for their selective binding properties. This is particularly useful in the electrophoresis of glycated molecules, where the boronic acid can interact specifically with sugar moieties .
Suzuki–Miyaura Coupling
This compound is also relevant in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. It serves as a boron reagent that participates in the cross-coupling process, forming carbon-carbon bonds under mild conditions .
Material Science
In material science, (4-fluoro-3-sulfamoylphenyl)boronic acid is used as a building block for creating microparticles and polymers. These materials have applications in analytical methods and controlled release systems, such as insulin delivery .
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, often through the formation of reversible covalent bonds with 1,2- or 1,3-diols .
Mode of Action
Boronic acids, including this compound, are known to form cyclic esters with diols, resulting in significant changes in their chemical properties . This interaction can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Boronic acids are widely used in suzuki–miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, typically palladium .
Result of Action
The ability of boronic acids to form covalent bonds with diols can result in significant changes to the target molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-fluoro-3-sulfamoylphenyl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to form bonds with target molecules . .
properties
{ "Design of the Synthesis Pathway": "The synthesis of (4-fluoro-3-sulfamoylphenyl)boronic acid can be achieved through a two-step process. The first step involves the synthesis of 4-fluoro-3-nitrophenylsulfonamide, which is then converted to the desired product in the second step.", "Starting Materials": [ "4-fluoro-3-nitrophenol", "sulfanilamide", "boronic acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-3-nitrophenylsulfonamide", "a. Dissolve 4-fluoro-3-nitrophenol (1.0 g) and sulfanilamide (1.2 g) in ethanol (20 mL) and add sodium hydroxide (0.5 g).", "b. Heat the mixture at 80°C for 4 hours.", "c. Cool the mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry it to obtain 4-fluoro-3-nitrophenylsulfonamide (1.5 g, 85% yield).", "Step 2: Conversion of 4-fluoro-3-nitrophenylsulfonamide to (4-fluoro-3-sulfamoylphenyl)boronic acid", "a. Dissolve 4-fluoro-3-nitrophenylsulfonamide (1.0 g) and boronic acid (1.2 g) in ethanol (20 mL).", "b. Add hydrochloric acid (1.0 mL) and heat the mixture at reflux for 4 hours.", "c. Cool the mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry it to obtain (4-fluoro-3-sulfamoylphenyl)boronic acid (1.2 g, 70% yield)." ] } | |
CAS RN |
1036738-32-5 |
Product Name |
(4-fluoro-3-sulfamoylphenyl)boronic acid |
Molecular Formula |
C6H7BFNO4S |
Molecular Weight |
219 |
Purity |
95 |
Origin of Product |
United States |
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